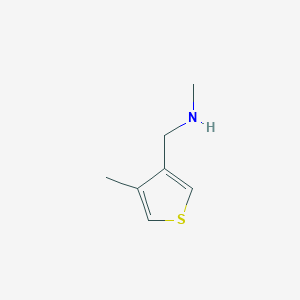![molecular formula C25H24N2O5 B13623859 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclobutyl ring, and a pent-4-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of amino groups using the Fmoc group, followed by cyclization and subsequent functionalization to introduce the cyclobutyl and pent-4-ynoic acid moieties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the alkyne carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and peptides.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The Fmoc group, cyclobutyl ring, and alkyne moiety may play roles in binding and activity modulation .
Comparison with Similar Compounds
Similar Compounds
2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid: Similar in structure but with an acetic acid moiety instead of pent-4-ynoic acid.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxybutanoic acid moiety.
Uniqueness
The uniqueness of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the alkyne group, in particular, allows for unique reactions and interactions not possible with similar compounds .
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarbonyl]amino]pent-4-ynoic acid |
InChI |
InChI=1S/C25H24N2O5/c1-2-8-21(22(28)29)26-23(30)25(13-7-14-25)27-24(31)32-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h1,3-6,9-12,20-21H,7-8,13-15H2,(H,26,30)(H,27,31)(H,28,29) |
InChI Key |
QZIJOUNJOGHBHU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)C1(CCC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B13623779.png)
![4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile](/img/structure/B13623782.png)
![[1,1'-Bi(cyclopentane)]-1-amine](/img/structure/B13623786.png)
![1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623791.png)
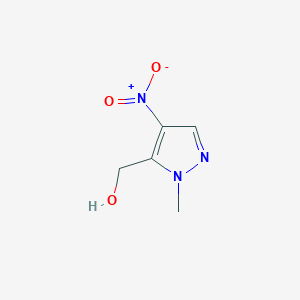
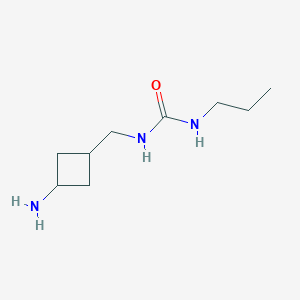
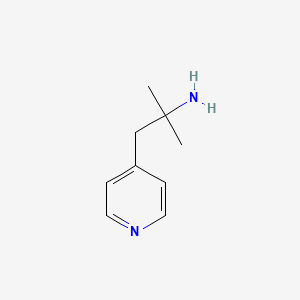
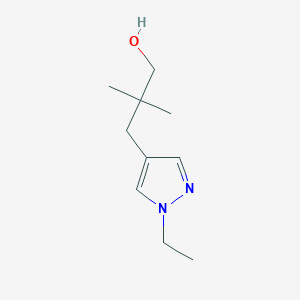


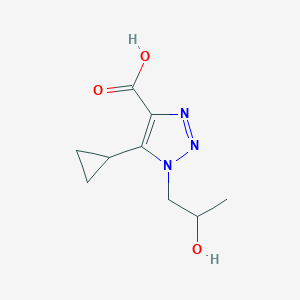
![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)

